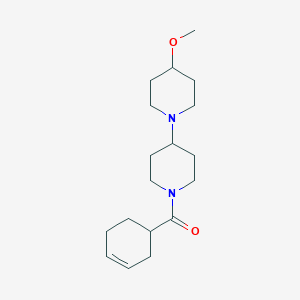

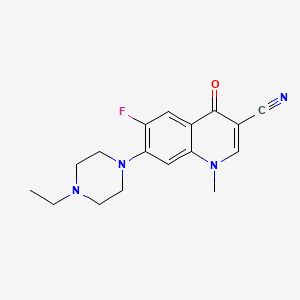

![molecular formula C8H10ClNO4S2 B2524760 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride CAS No. 197891-83-1](/img/structure/B2524760.png)

3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H10ClNO4S2 and its molecular weight is 283.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Mechanism Studies

The solvolysis rate constants of related sulfonyl chloride compounds in different solvents have been well correlated with extended Grunwald-Winstein equations, supporting SN2 reaction pathways and providing insights into their reaction mechanisms and environmental influences on reactivity (Koh & Kang, 2014). This foundational understanding aids in the development of new synthetic methodologies using sulfonyl chlorides.

Synthesis of Structurally Complex Molecules

Research into the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides has been structurally characterized, shedding light on their potential in creating novel organic molecules with specific functional properties (Rublova et al., 2017). These studies are crucial for the development of new materials and pharmaceuticals.

Catalysis and Polymerization

Magnesium complexes incorporated with sulfonate phenoxide ligands have been explored for their efficacy in the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, demonstrating the utility of sulfonyl chloride derivatives in catalysis and materials science (Chen et al., 2010). This research contributes to advancements in sustainable polymer production.

Antimicrobial Compound Synthesis

Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties, highlighting the role of sulfonyl chloride derivatives in medicinal chemistry and the development of new antimicrobial agents (Alsaedi et al., 2019). Such compounds are essential for addressing the growing issue of antibiotic resistance.

Development of Analytical and Diagnostic Tools

The preparation and application of sulfonyl fluoride-based prosthetic compounds as potential 18F labeling agents indicate the significance of sulfonyl chlorides in developing radiopharmaceuticals for PET imaging (Inkster et al., 2012). This research is pivotal for advancing diagnostic tools and treatments in nuclear medicine.

Mechanism of Action

Target of Action

The primary target of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is amino acids . It is used in proteomics research applications .

Mode of Action

this compound reacts freely with all amino acids to form stable products . It can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, it can react with primary and also with secondary amines .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids. By reacting with amino acids, it forms stable products that can be easily monitored at 460 nm .

Pharmacokinetics

Its solubility in dmf suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of stable products with amino acids that can be easily monitored at 460 nm . These products are used in proteomics research applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

The compound is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It reacts freely with all amino acids in order to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .

Cellular Effects

Given its reactivity with amino acids , it may interact with proteins and enzymes within cells, potentially influencing cellular processes.

Molecular Mechanism

It is known to react with amino acids to form dabsyl amino acids , suggesting it may interact with proteins and enzymes within cells

Metabolic Pathways

Given its reactivity with amino acids , it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Properties

IUPAC Name |

3-(dimethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNYULRLSCWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)

![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)

![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)